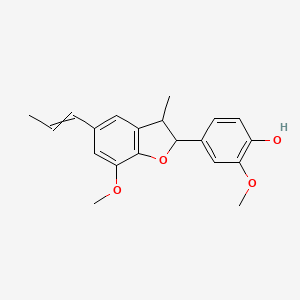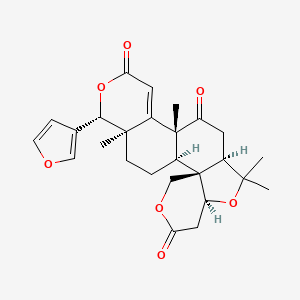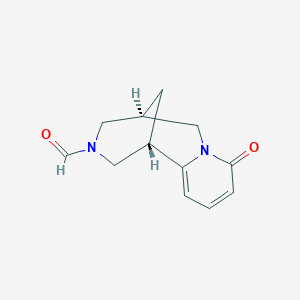
N-Formylcytisine, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylcytisine, (-)- typically involves the formylation of cytisine. One common method includes the reaction of cytisine with formic acid or formic anhydride under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formylation process.
Industrial Production Methods: Industrial production of N-Formylcytisine, (-)- is less common due to its natural abundance in Maackia amurensis. when synthesized industrially, the process involves large-scale extraction and purification techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Formylcytisine, (-)- undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted cytisine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formylcytisine, (-)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Formylcytisine, (-)- primarily involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity . This interaction influences neurotransmitter release and neuronal signaling pathways, which can have various physiological effects .
Comparison with Similar Compounds
Cytisine: The parent compound of N-Formylcytisine, known for its use in smoking cessation therapies.
Anabasine: Another alkaloid with similar nicotinic receptor activity.
Lobeline: A plant-derived alkaloid with similar pharmacological properties.
Uniqueness of N-Formylcytisine, (-)-: N-Formylcytisine, (-)- is unique due to its specific formyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable compound for targeted research and therapeutic applications .
Properties
CAS No. |
881022-37-3 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m1/s1 |
InChI Key |
PCYQRXYBKKZUSR-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



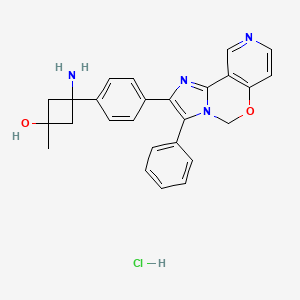
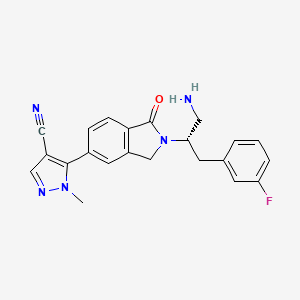

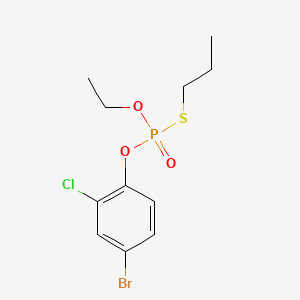
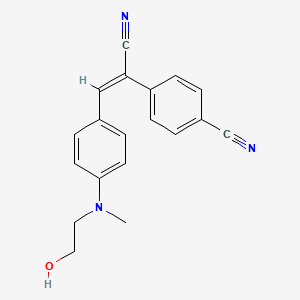
![4-(((6S,9AS)-2-allyl-1-(benzylcarbamoyl)-8-((2-methyl-2H-indazol-7-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate](/img/structure/B10824981.png)
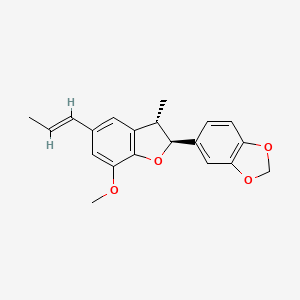
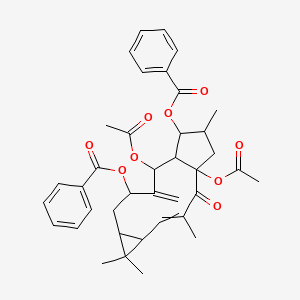
![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)
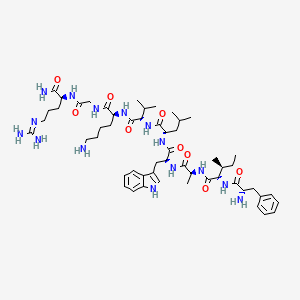
![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10825024.png)
